3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H4IN5 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H4IN5/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
OXWIMLQQAUXSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)I)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Iodo 1h Pyrazolo 4,3 D Pyrimidin 5 Amine and Analogues
Strategies for the Construction of the Pyrazolo[4,3-d]pyrimidine Core
The formation of the essential pyrazolo[4,3-d]pyrimidine scaffold is a critical first step, which can be achieved through various synthetic routes. These strategies often involve building one ring onto the other pre-formed ring in a regioselective manner.
Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation
A primary strategy for constructing the pyrazolo[4,3-d]pyrimidine core involves the cyclocondensation of a substituted pyrazole (B372694) precursor to form the pyrimidine ring. This approach typically starts with a 5-aminopyrazole derivative bearing a cyano group at the 4-position. The formation of the pyrimidine ring is then achieved by reacting this intermediate with a one-carbon electrophile.
For instance, 5-amino-4-cyanopyrazole derivatives can undergo intermolecular cyclization with reagents like formamide, formic acid, or triethyl orthoformate to yield the pyrazolo[3,4-d]pyrimidine core. researchgate.netnih.gov The reaction with formamide, for example, directly provides the 4-aminopyrazolo[3,4-d]pyrimidine, an isomer of the target scaffold. researchgate.net Similarly, using aliphatic acids in the presence of a dehydrating agent like phosphorus oxychloride can also effect the cyclization to form pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov These methods highlight the versatility of using functionalized pyrazoles as foundational building blocks for the fused heterocyclic system. ekb.eg
Table 1: Examples of Cyclocondensation for Pyrazolo[d]pyrimidine Synthesis
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5-Amino-4-cyanopyrazole | Formamide | Pyrazolo[3,4-d]pyrimidin-4-amine | researchgate.net |
| 5-Amino-4-cyanopyrazole | Triethyl orthoformate | 5-Ethoxymethylene-aminopyrazole-4-carbonitrile | researchgate.net |
| 5-Amino-4-cyanopyrazole | Aliphatic Acids / POCl₃ | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
Regioselective Synthesis of Fused Pyrazole Systems
Achieving the correct regiochemistry, specifically the [4,3-d] fusion, is paramount. The regioselectivity of the cyclization is often dictated by the substitution pattern of the starting materials. Multicomponent reactions have emerged as powerful tools for the regioselective construction of fused pyrazole systems. For example, a three-component reaction of 5-aminopyrazoles, cyclic ketones, and electron-rich olefins, catalyzed by iodine under microwave irradiation, has been shown to produce cycloalkane-fused pyrazolopyridines with excellent control of regioselectivity. nih.gov While this example forms a pyrazolopyridine, the principles of controlling regioselectivity in tandem reactions are applicable to the synthesis of pyrazolopyrimidines.
Another approach involves starting with a pyrimidine ring and constructing the pyrazole portion. The reaction of hydrazines with appropriately substituted pyrimidines, such as those bearing a chloromethyl or a β-dicarbonyl substituent, can lead to the formation of the fused pyrazole ring. The specific placement of functional groups on the pyrimidine precursor directs the cyclization to afford the desired pyrazolo[4,3-d]pyrimidine isomer.
Targeted Introduction of the Iodine Atom at the C3 Position
Once the pyrazolo[4,3-d]pyrimidine core is assembled, the next critical step is the introduction of an iodine atom specifically at the C3 position of the pyrazole ring.
Electrophilic Iodination Techniques (e.g., utilizing N-Iodosuccinimide)
Electrophilic iodination is the most common method for introducing iodine onto the pyrazolopyrimidine scaffold. N-Iodosuccinimide (NIS) is a widely used and effective reagent for this transformation. commonorganicchemistry.com The synthesis of the related isomer, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is accomplished through the regioselective iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using NIS in a polar aprotic solvent like dimethylformamide (DMF), often with mild heating. chemicalbook.com Yields for this type of reaction can be quite high, reaching up to 88.7%.
The reactivity of NIS can be enhanced by the addition of an acid catalyst. researchgate.netorganic-chemistry.org While electron-rich aromatics can be iodinated by NIS alone, deactivated systems often require an activator like trifluoroacetic acid (TFA) or sulfuric acid. researchgate.netorganic-chemistry.orgdiva-portal.org For pyrazolopyrimidines, the inherent electron-rich nature of the heterocyclic system often allows the reaction to proceed under relatively mild conditions.
Table 2: Conditions for Electrophilic Iodination with NIS
| Substrate | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | NIS | DMF | 80-85 °C | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | chemicalbook.com |
| Deactivated Arenes | NIS / H₂SO₄ | - | 0-20 °C | Iodinated Arenes | researchgate.netresearchgate.net |
| Methoxybenzenes | NIS / cat. TFA | Acetonitrile | Room Temp | Iodinated Methoxybenzenes | organic-chemistry.orgdiva-portal.org |
Control of Regioselectivity in Halogenation of Pyrazolopyrimidines
The high regioselectivity of the iodination at the C3 position is a key feature of this synthesis. This selectivity is attributed to the electronic properties of the pyrazolo[4,3-d]pyrimidine nucleus. The C3 position of the pyrazole ring is the most electron-rich and, therefore, the most nucleophilic carbon atom in the scaffold. Consequently, it is the most susceptible to attack by an electrophile, such as the iodonium (B1229267) ion (I+) generated from NIS.
Functionalization and Derivatization at the C5-Amino Position
The amino group at the C5 position serves as a crucial handle for further molecular elaboration, enabling the synthesis of a diverse library of analogues. This functionalization is key to developing compounds with tailored properties for various applications.
Derivatization can be achieved through various standard amine chemistries. For example, the C5-amino group can be acylated or coupled with carboxylic acids to form amides. A novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives (analogous to the C5 position) were synthesized by coupling the amino group with various acids, demonstrating the feasibility of this approach. nih.gov
Furthermore, the amino group can be involved in nucleophilic substitution reactions or used as a building block for constructing larger, more complex structures. In the development of novel kinase inhibitors, the amino group of pyrazolopyrimidines has been functionalized with moieties like N-arylglycyl groups. rsc.org Additionally, studies have shown the synthesis of analogues where the C5 position is linked to various aryl groups through an amino bridge, often formed by displacing a leaving group (like a chlorine atom) at that position with a substituted aniline. nih.govnih.gov This highlights the utility of the C5 position as a key point for diversification to explore structure-activity relationships. nih.gov
Nucleophilic Substitution Reactions for Amine Introduction
The introduction of an amine group onto the pyrazolopyrimidine scaffold is a key step in the synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine. Nucleophilic substitution is a common and effective method to achieve this transformation. byjus.compressbooks.publibretexts.orgyoutube.com In these reactions, a nucleophile, which is an electron-rich species, attacks an electron-deficient carbon atom, leading to the displacement of a leaving group. byjus.compressbooks.pub
A typical synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the regioselective iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine. This reaction often utilizes N-iodosuccinimide (NIS) as the iodinating agent in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. chemicalbook.com The iodine atom, once introduced, can be further substituted, although the primary focus here is on the introduction of the amine.
The reactivity of the substrate in nucleophilic substitution is influenced by steric hindrance. byjus.com For instance, primary halides are generally more reactive than secondary halides, and tertiary halides are often unreactive in SN2 reactions due to the bulky groups hindering the backside attack of the nucleophile. youtube.com The strength of the nucleophile, known as its nucleophilicity, also plays a crucial role in the reaction rate. byjus.com
| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 3H-pyrazolo[3,4-d]pyrimidin-4-amine | N-iodosuccinimide (NIS) | DMF | 80°C | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 100% | chemicalbook.com |
| 4-amino-1H-pyrazolo[3,4-d]pyrimidine | N-iodosuccinimide (NIS) | DMF | 85°C | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | up to 88.7% |
Chemical Modifications of the C5-Amino Group
The amino group at the C5 position of the pyrazolopyrimidine ring system is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues. tsijournals.com These modifications can be crucial for modulating the biological activity of the final compounds.
One common modification involves the reaction of the amino group with various electrophiles. For example, the amino group can be acylated, alkylated, or can participate in condensation reactions. The reactivity of the amino group allows for the introduction of a wide range of functional groups, which can influence the compound's steric and electronic properties. nih.gov
Modifications at the C5 position of pyrimidine nucleosides have been shown to enhance their biostability and biological activity. researchgate.net For instance, the introduction of different substituents on the pyrimidine ring can fine-tune the pharmacological properties of the resulting molecules. nih.gov
| Starting Material | Reagent(s) | Product | Significance |
| 5-aminopyrazole derivatives | Benzylidene malononitrile (B47326) derivatives | Pyrazolo[1,5-a]pyrimidines | Introduction of diverse functional groups |
| 3-substituted-5-amino-1H-pyrazoles | 2-acetylbutyrolactone | 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Ring-opening and cyclization leading to novel structures |
| Pyrazolopyrimidine | α-bromoacetoglucose, triethylamine | Glycosylated pyrazolopyrimidine | Attachment of sugar moieties |
Innovations in Synthetic Protocols for Pyrazolopyrimidine Systems
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of pyrazolopyrimidine systems. These innovations aim to reduce reaction times, improve yields, and allow for easier scale-up.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govdergipark.org.trmdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.govnih.gov
The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds like pyrazolopyrimidines. capes.gov.brresearchgate.netresearchgate.net It has been successfully employed in various steps of pyrazolopyrimidine synthesis, including cyclization and functionalization reactions. nih.govresearchgate.net For example, microwave-assisted synthesis has been used to prepare pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and other pyrazolone (B3327878) derivatives attached to a pyrimidine moiety. nih.govnih.gov The use of microwave irradiation can also lead to cleaner reactions with fewer byproducts, simplifying the purification process. nih.gov Furthermore, this method often aligns with the principles of green chemistry by reducing solvent usage and energy consumption. nih.govdergipark.org.tr
| Reaction Type | Reactants | Conditions | Product | Advantages | Reference |
| Cyclization | 3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazoles | Solvent-free, microwave irradiation | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Regioselective, efficient | nih.gov |
| Three-component reaction | 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave irradiation | N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines | Short reaction time, practical | researchgate.net |
| Cyclocondensation | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, hydrazine (B178648) | Solvent-free, microwave irradiation | Pyrazolo[3,4-d]pyrimidines | Efficient, environmentally friendly | researchgate.net |
Continuous Flow Chemistry Applications in Heterocycle Synthesis
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of heterocyclic compounds. mdpi.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control often leads to improved yields, higher purity, and better scalability. mdpi.com
The application of flow chemistry to the synthesis of pyrazoles and related heterocycles has been an area of active research. mdpi.comrsc.org For instance, a continuous flow process has been developed for the synthesis of pyrazolo pyrimidinones, demonstrating the potential for multi-operational, time-effective, and scalable production. nih.gov This approach can significantly reduce tedious manual operations and accelerate the synthesis of complex molecules. nih.gov The integration of flow chemistry with other technologies, such as immobilized catalysts and in-line purification, further enhances its utility in modern organic synthesis. durham.ac.uk
| Heterocycle | Starting Materials | Key Features of Flow Synthesis | Advantages | Reference |
| Pyrazolo pyrimidinones | Not specified | Integrated condensation and cyclization | Multi-operational, time-effective, scalable, improved yield | nih.gov |
| Aminopyrazoles | Hydrazines, ethyl ethoxymethylene malononitrile | Combined flow microwave set-up, in-line sequestration | Scalable (up to 250 g), high purity | durham.ac.uk |
| 3,5-disubstituted pyrazoles | Terminal aryl alkynes, hydrazine derivatives | Sequential alkyne homocoupling and Cope-type hydroamination | Transition metal-free, in-situ generation of intermediates | rsc.org |
| 2-pyrazolines | Aldehydes, diazo species, alkenes | Automated multistep synthesis, graphical interface control | Rapid synthesis, library generation | rsc.org |
Chemical Transformations and Reactivity Profiling of 3 Iodo 1h Pyrazolo 4,3 D Pyrimidin 5 Amine
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position
The iodine atom at the C3 position of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine is the primary site for palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a diverse array of substituents, a critical strategy in the development of new pharmaceutical agents.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, specifically for attaching aryl and heteroaryl groups. nih.gov This reaction involves the coupling of the iodo-substituted pyrazolopyrimidine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. rsc.org
Research has demonstrated the successful application of Suzuki-Miyaura coupling to similar 3-halogenated pyrazolo[1,5-a]pyrimidin-5-ones, achieving C3-arylation with various aryl and heteroaryl boronic acids. nih.govrsc.org For instance, the use of a XPhosPdG2/XPhos catalyst system has been shown to be effective in preventing dehalogenation side reactions and achieving good to excellent yields of the desired coupled products. rsc.org A variety of boronic acids, including those with electron-donating and electron-withdrawing groups, as well as heteroaryl boronic acids like thienyl, furyl, and pyridyl, have been successfully coupled. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 3-Halogenated Pyrazolopyrimidinone Analogs
| Entry | Boronic Acid | Catalyst System | Yield (%) |
| 1 | 3,4-(Ethylenedioxy)phenylboronic acid | XPhosPdG2/XPhos | 67 |
| 2 | 4-Acetylphenylboronic acid | XPhosPdG2/XPhos | 87 |
| 3 | 4-Ethoxycarbonylphenylboronic acid | XPhosPdG2/XPhos | 72 |
| 4 | 4-Fluorophenylboronic acid | XPhosPdG2/XPhos | 76 |
| 5 | 2-Thienylboronic acid | XPhosPdG2/XPhos | 80 |
| 6 | 3-Thienylboronic acid | XPhosPdG2/XPhos | 67 |
| 7 | 2-Furylboronic acid | XPhosPdG2/XPhos | 84 |
| 8 | 3-Pyridylboronic acid | XPhosPdG2/XPhos | 80 |
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp2-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It provides a direct route to introduce alkyne functionalities, which are valuable for further transformations or as part of the final molecular structure.
The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature. wikipedia.org The reactivity of the halide in the coupling partner follows the order I > Br > Cl. wikipedia.org This high reactivity of the iodo group in this compound makes it an excellent substrate for this transformation. Studies on similar 3-iodo-1H-pyrazole derivatives have shown successful Sonogashira coupling with terminal alkynes like phenylacetylene, leading to the formation of the corresponding alkynylated products in high yields. arkat-usa.org Copper-free Sonogashira coupling protocols have also been developed, offering an alternative under certain conditions. nih.gov
Table 2: Sonogashira Coupling of 1-(1-protected)-3-iodo-1H-pyrazole Derivatives with Phenylacetylene
| Entry | Pyrazole (B372694) Substrate | Protecting Group | Yield (%) |
| 1 | 3-Iodo-1H-pyrazole | Boc | 92 |
| 2 | 3-Iodo-1H-pyrazole | Ethoxyethyl | 85 |
| 3 | 5-Methyl-3-iodo-1H-pyrazole | Ethoxyethyl | 88 |
| 4 | 5-Phenyl-3-iodo-1H-pyrazole | Ethoxyethyl | 90 |
Data adapted from a study on substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives. arkat-usa.org
Exploration of Stille, Negishi, and Buchwald-Hartwig Coupling Methodologies
Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed cross-coupling methods offer additional synthetic routes for the functionalization of the C3 position.
The Stille coupling utilizes organotin reagents and offers the advantage of being largely unaffected by the presence of water. The reactivity of the organotin reagent is influenced by the organic group attached to tin.
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. This increased reactivity can be advantageous for less reactive aryl halides.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org While direct examples on this compound are not extensively documented in the provided results, the principles of Buchwald-Hartwig amination on similar halo-pyrazoles are well-established. nih.gov The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govlibretexts.org
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Moiety
While the C3-iodo position is the primary site for cross-coupling, the pyrimidine ring can also undergo chemical modification. Nucleophilic aromatic substitution (SNAr) reactions can potentially occur on the pyrimidine ring, although the presence of the amino group at the C5 position can influence the reactivity. In some pyrazolo[3,4-d]pyrimidine systems, functional groups at the C4 position are susceptible to displacement by nucleophiles. For instance, a chloro group at the C4 position of a related pyrazolopyrimidine has been shown to be displaced by amines. nih.gov The amenability of the 5-amino group itself to act as a leaving group or to be further functionalized would depend on the specific reaction conditions and the nature of the attacking nucleophile.
Chemical Functionalization of the Pyrazole N1-Position
The N1 position of the pyrazole ring in this compound possesses a reactive proton that can be readily removed by a base, allowing for subsequent functionalization. Alkylation or arylation at this position is a common strategy to introduce further diversity into the molecular scaffold. For example, in related pyrazolo[3,4-d]pyrimidine derivatives, the N1 position has been successfully functionalized with various groups, including phenyl groups. nih.gov Protection of the N1-H group is also a common practice in multi-step syntheses to prevent unwanted side reactions during subsequent transformations, such as cross-coupling reactions at the C3 position. arkat-usa.org
Oxidative and Reductive Transformations on the Pyrazolopyrimidine Core
The pyrazolopyrimidine core itself can be subject to oxidative and reductive transformations, although specific studies on this compound are limited in the provided search results. In related azolo[1,5-a]pyrimidine systems, the oxidation of dihydrogenated precursors to their aromatic counterparts has been studied. nih.gov The success of such aromatization reactions can be dependent on the nature and position of substituents on the ring system. nih.gov Reductive conditions could potentially affect the iodine substituent or other functional groups present on the molecule, leading to dehalogenation or reduction of the pyrimidine ring, depending on the reagents and conditions employed.
Exploration of Biological Activities and Underlying Mechanisms of 3 Iodo 1h Pyrazolo 4,3 D Pyrimidin 5 Amine Derivatives
Protein Kinase Inhibition Studies
Derivatives of 3-iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine have been extensively investigated as inhibitors of several protein kinases, many of which play crucial roles in cancer and other diseases. The pyrazolo[3,4-d]pyrimidine core is considered a bioisostere of adenine (B156593), the ATP-binding component, allowing these compounds to effectively target the ATP-binding sites of kinases. nih.gov
Evaluation of Tyrosine Kinase Targets (e.g., Bcr-Abl, Bruton's Tyrosine Kinase (BTK), FLT3, Src Kinase)
The pyrazolo[3,4-d]pyrimidine scaffold has been a focal point in the design of inhibitors for a range of tyrosine kinases implicated in oncogenesis.
Bcr-Abl: A series of pyrazolo[3,4-d]pyrimidines have demonstrated the ability to inhibit the proliferation of Bcr-Abl-positive human leukemia cell lines. nih.gov These compounds were found to reduce the tyrosine phosphorylation of Bcr-Abl and induce apoptosis in these cells. nih.gov Further enzymatic assays confirmed that these derivatives directly inhibit the activity of the c-Abl kinase. nih.gov Some derivatives have shown effectiveness against the T315I mutation of Bcr-Abl, which confers resistance to some existing therapies.
Bruton's Tyrosine Kinase (BTK): The core structure of this compound is a key intermediate in the synthesis of Ibrutinib, a potent BTK inhibitor.
FLT3: Fms-like tyrosine kinase 3 (FLT3) is a recognized drug target in acute myeloid leukemia (AML), especially in patients with FLT3 mutations who often face poorer prognoses. nih.govnih.gov The 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine variant has been instrumental in developing potent, orally available FLT3 kinase inhibitors for treating AML. Some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have exhibited submicromolar activity against FLT3-ITD. nih.govacs.org
Src Kinase: Src family kinases (SFKs) are considered promising therapeutic targets for glioblastoma. A novel pyrazolo[3,4-d]pyrimidine derivative, SI221, has shown significant cytotoxic effects on glioblastoma cells while having minimal impact on non-tumor cells. nih.gov This compound was also more effective than the well-known SFK inhibitor, PP2. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives Si306 and its prodrug pro-Si306 have been shown to suppress glioblastoma invasion by inhibiting the Src signaling pathway. mdpi.com In Burkitt lymphoma cell lines, new pyrazolo[3,4-d]pyrimidine SRC inhibitors have demonstrated significant cytotoxicity and induced apoptosis. nih.gov
| Kinase Target | Key Findings |
| Bcr-Abl | Pyrazolo[3,4-d]pyrimidine derivatives inhibit proliferation of Bcr-Abl-positive leukemia cells, reduce Bcr-Abl phosphorylation, and induce apoptosis. nih.gov Some are active against the resistance-conferring T315I mutation. |
| BTK | The parent compound is a key intermediate in the synthesis of the BTK inhibitor Ibrutinib. |
| FLT3 | The 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine variant is used to develop potent FLT3 inhibitors for AML. |
| Src Kinase | Derivatives like SI221 and Si306 show significant anti-glioblastoma activity by inhibiting the Src signaling pathway. nih.govmdpi.com They also exhibit cytotoxic effects in Burkitt lymphoma. nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)
The pyrazolo[3,4-d]pyrimidine scaffold is a recognized platform for developing inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov
CDK2: Researchers have designed and synthesized novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govtriazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors. nih.gov Molecular docking studies have confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds. nih.gov A bioisosteric replacement strategy led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as a new chemotype of CDK2 inhibitors. nih.gov One compound from this series, compound 15, was identified as a highly potent CDK2 inhibitor with a Ki value of 0.005 µM and demonstrated sub-micromolar antiproliferative activity across a panel of cancer cell lines. nih.gov Mechanistic studies revealed that this compound reduced the phosphorylation of retinoblastoma, a downstream target of CDK2, and induced cell cycle arrest and apoptosis. nih.gov
Mechanistic Elucidation of Kinase Binding: ATP-Competitive vs. Allosteric Modulation
The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is ATP-competitive inhibition. mdpi.com
ATP-Competitive Inhibition: These inhibitors are designed to mimic the adenine moiety of ATP and bind to the ATP-binding pocket of the kinase domain. nih.govnih.gov This direct competition prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and inhibiting the kinase's activity. nih.gov Molecular modeling simulations have supported this binding mode, showing the compounds occupying the ATP binding site. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold itself acts as a bioisostere of the purine (B94841) ring of adenine, facilitating key interactions within the kinase domain. nih.gov
Allosteric Modulation: In contrast to ATP-competitive inhibitors, allosteric modulators bind to a site on the kinase that is distinct from the ATP-binding pocket. nih.govnih.gov This binding induces a conformational change in the enzyme that alters its catalytic activity. While the derivatives of this compound discussed in the context of kinase inhibition primarily act through an ATP-competitive mechanism, the broader field of kinase inhibition includes both strategies. nih.govnih.gov Allosteric inhibitors can offer advantages in terms of selectivity, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket. nih.gov
G-Protein Coupled Receptor (GPCR) Ligand Development
The versatile this compound scaffold has also been utilized in the development of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide array of physiological processes.
Adenosine (B11128) Receptor Modulators (e.g., hA1, hA2A, hA3 Subtypes)
Derivatives of the pyrazolo[4,3-d]pyrimidine core have been explored as modulators of adenosine receptors, which are implicated in various conditions, including cardiovascular, inflammatory, and neurodegenerative diseases.
Ligand Development for Translocator Protein 18 kDa (TSPO)
The translocator protein 18 kDa (TSPO) is another target for which ligands based on the pyrazolo[4,3-d]pyrimidine scaffold have been developed. TSPO is located on the outer mitochondrial membrane and is involved in processes such as steroidogenesis, inflammation, and apoptosis.
Other Enzyme and Receptor Interaction Studies
While much research on pyrazolopyrimidine scaffolds focuses on kinase inhibition, derivatives of this chemical family also interact with other important biological targets.
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been identified as inhibitors of enzymes other than kinases, such as Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD). HIF-PHD is an enzyme that plays a crucial role in the cellular response to oxygen levels. Inhibition of this enzyme can lead to the stabilization of Hypoxia-Inducible Factor (HIF), which may be a therapeutic strategy for conditions like renal anemia. researchgate.netnih.gov
A study focused on the development of pyrazolo[4,3-d]pyrimidine derivatives as HIF-PHD inhibitors. nih.gov Starting from a thieno[2,3-d]pyrimidine (B153573) lead, researchers designed and synthesized pyrazolopyrimidine compounds that demonstrated inhibitory activity against HIF-PHD2. For instance, a lead compound from this series showed moderate inhibitory activity with an IC50 value of 290 nM. nih.gov Further optimization of the side chains on the pyrazolo[4,3-d]pyrimidine core led to compounds with improved solubility and potent activity, suggesting this scaffold is a promising basis for developing novel HIF-PHD inhibitors. nih.gov
The pyrazolo[4,3-d]pyrimidine core has been a template for developing ligands that interact with various G-protein-coupled receptors (GPCRs), notably adenosine receptors. bohrium.comnih.gov Adenosine receptors, including the A1 and A2A subtypes, are involved in regulating a wide array of physiological processes, making them attractive drug targets.
Research has been conducted on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with different substituents at the 5-position to explore their affinity for human adenosine A1 and A2A receptors. bohrium.comnih.gov These studies revealed that the nature of the substituent significantly influences binding affinity and selectivity. For example, a derivative with a 5-benzylamino group displayed a strong combined affinity for both A2A (Ki = 123 nM) and A1 (Ki = 25 nM) receptors. nih.gov In contrast, introducing a 5-(4-hydroxyphenethylamino) group resulted in a compound with good affinity and the best selectivity for the A2A receptor (Ki = 150 nM). bohrium.comnih.gov Furthermore, derivatives bearing N-substituted-piperazine moieties at the 5-position showed high nanomolar affinities for the A1 receptor while being largely inactive at the A2A receptor. bohrium.com
Additionally, patent literature indicates the exploration of pyrazolo[4,3-d]pyrimidine derivatives as antagonists for the corticotropin-releasing factor (CRF) receptor, highlighting another area of receptor interaction for this scaffold. nih.gov
Investigation of Cellular Signal Transduction Pathways
Derivatives of the pyrazolopyrimidine family have been shown to modulate key cellular signal transduction pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells. These effects are often downstream of the inhibition of specific cellular targets like cyclin-dependent kinases (CDKs).
One study on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines confirmed their mechanism of action involves the dephosphorylation of the retinoblastoma protein (Rb) and RNA polymerase II. acs.org This leads to the induction of apoptosis. Interestingly, one compound from this series, 24 , was also found to induce the proteasome-dependent degradation of cyclin K, suggesting a dual mechanism of action as both a kinase inhibitor and a molecular glue that promotes the degradation of a key cell cycle protein. acs.org
In studies involving the isomeric pyrazolo[3,4-d]pyrimidine core, which also targets kinases, similar effects on signaling pathways have been observed. Novel derivatives of this scaffold were found to induce cell cycle arrest in the G2/M phase. nih.govnih.gov This cell cycle halt was associated with the regulation of cdc2 and CDC25C phosphorylation. nih.govnih.gov Furthermore, these compounds induced apoptosis by modulating the expression of the apoptotic proteins Bax and Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors cell death. nih.govnih.gov Another study on a different pyrazolo[3,4-d]pyrimidine derivative also confirmed its ability to significantly alter cell cycle progression and induce apoptosis. rsc.orgresearchgate.net
Structure Activity Relationship Sar Studies of 3 Iodo 1h Pyrazolo 4,3 D Pyrimidin 5 Amine Analogues
Influence of the C3 Substituent on Biological Potency and Selectivity
The substituent at the C3 position of the pyrazolo[4,3-d]pyrimidine core plays a pivotal role in determining the biological potency and selectivity of its analogues. The iodine atom in 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a key feature, influencing the molecule's properties and serving as a versatile handle for synthetic modifications.
Furthermore, the iodine atom is a good leaving group, making the C3 position susceptible to various nucleophilic substitution and cross-coupling reactions. This reactivity is a cornerstone for the synthesis of diverse analogues for SAR studies.
The C3-iodo group is readily displaced using transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. arkat-usa.org This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, enabling a systematic investigation of the SAR at this position.
For instance, the introduction of different aryl groups can explore the impact of hydrophobic and electronic variations on potency. The substitution pattern on these aryl rings (e.g., with electron-donating or electron-withdrawing groups) can further fine-tune the activity and selectivity of the resulting compounds. The ability to introduce diverse chemical functionalities at the C3 position is a powerful tool for optimizing the pharmacological profile of pyrazolo[4,3-d]pyrimidine derivatives.
Table 1: Examples of C3-Substituted Pyrazolopyrimidine Analogues and their Synthetic Methodologies
| Compound Name | C3-Substituent | Synthetic Reaction Type |
|---|---|---|
| 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Phenyl | Suzuki-Miyaura Coupling |
| 3-(Thiophen-2-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Thiophen-2-yl | Suzuki-Miyaura Coupling |
| 3-(Phenylethynyl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Phenylethynyl | Sonogashira Coupling |
| 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Methyl | Suzuki-Miyaura Coupling |
Role of the C5-Amino Group in Ligand-Target Interactions
The C5-amino group is a critical determinant of the biological activity of pyrazolo[4,3-d]pyrimidine derivatives. This group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in the active site of target proteins. The presence of this primary amine is often essential for potent biological activity.
SAR studies have shown that substitution on the C5-amino group can have a dramatic effect on potency. For example, replacing the amino group with other functionalities or introducing bulky substituents can lead to a significant loss of activity, highlighting the importance of this specific interaction for target binding. In some cases, the C5-amino group has been shown to form a key hydrogen bond with the hinge region of protein kinases, a common target class for this scaffold.
Modulation of Activity via N1-Substitution on the Pyrazole (B372694) Ring
The N1 position of the pyrazole ring offers another site for structural modification that can significantly impact the biological properties of pyrazolo[4,3-d]pyrimidine analogues. nih.gov Alkylation or arylation at this position can influence the molecule's solubility, metabolic stability, and target-binding affinity.
Conformational Analysis and Pharmacophore Mapping
Understanding the three-dimensional structure and conformational preferences of this compound and its analogues is crucial for rational drug design. Conformational analysis, often aided by computational modeling, helps to identify the low-energy conformations that are likely to be biologically active.
Pharmacophore mapping is a technique used to define the essential structural features required for biological activity. For the pyrazolo[4,3-d]pyrimidine scaffold, a typical pharmacophore model might include:
A hydrogen bond donor (the C5-amino group).
A hydrogen bond acceptor (one of the nitrogen atoms in the pyrimidine (B1678525) ring).
A specific volume and shape defined by the bicyclic ring system and its substituents.
By comparing the structures of active and inactive analogues, a refined pharmacophore model can be developed. This model can then be used to guide the design of new compounds with improved potency and selectivity.
Comparative SAR Across Different Pyrazolopyrimidine Scaffolds
The pyrazolopyrimidine core can exist as several different isomers, including pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine (B1248293), and pyrazolo[4,3-e] researchgate.netnih.govtriazolo[1,5-c]pyrimidine. nih.govnih.govrsc.org Each of these scaffolds presents a unique arrangement of nitrogen atoms and substituent positions, leading to distinct SAR profiles.
For example, while the C5-amino group is crucial in the pyrazolo[4,3-d]pyrimidine series, the key interactions for a pyrazolo[1,5-a]pyrimidine analogue might involve substituents at different positions. nih.gov Comparative SAR studies across these different scaffolds provide valuable insights into the specific structural requirements for targeting different biological pathways. Understanding these differences allows for the strategic selection of the most appropriate pyrazolopyrimidine isomer for a given therapeutic target.
Computational and Molecular Modeling Approaches in Research on 3 Iodo 1h Pyrazolo 4,3 D Pyrimidin 5 Amine
Molecular Docking Simulations for Ligand-Receptor Complex Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. This is achieved by sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them using a defined scoring function.
In the context of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine, molecular docking would be a primary step to identify potential protein targets and understand its binding mechanism. Given that the analogous pyrazolo[3,4-d]pyrimidine scaffold is a well-known "hinge-binder" for various protein kinases, docking studies would likely focus on the ATP-binding sites of kinases implicated in diseases like cancer. nih.govnih.govbohrium.com The simulation would predict how the pyrazolopyrimidine core forms key hydrogen bonds with the hinge region of a kinase, while the iodo and amine substituents would be evaluated for their interactions with surrounding amino acid residues, which could enhance potency and selectivity.
Illustrative Data Table: Hypothetical Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Predicted Key Hydrogen Bonds (Residues) | Predicted Hydrophobic/Other Interactions (Residues) |
|---|---|---|---|
| Kinase A (e.g., EGFR) | -9.8 | Met793 (Hinge) | Leu718, Val726, Ala743 |
| Kinase B (e.g., CDK2) | -9.2 | Leu83 (Hinge) | Ile10, Phe80, Ala144 |
| Kinase C (e.g., FLT3) | -8.7 | Cys694 (Hinge) | Leu616, Gly697, Phe830 |
Molecular Dynamics (MD) Simulations to Explore Binding Stability and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations are employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique allows researchers to assess the stability of the predicted binding pose from docking, observe conformational changes in both the ligand and the protein, and calculate binding free energies.
For the this compound-protein complex, an MD simulation would be initiated using the best-docked pose. The simulation, typically run for hundreds of nanoseconds, would reveal whether the key hydrogen bonds and other interactions are maintained over time. Researchers would analyze the root-mean-square deviation (RMSD) of the ligand to quantify its stability within the binding pocket. Furthermore, root-mean-square fluctuation (RMSF) analysis of the protein residues can identify flexible regions that may be crucial for binding. Such studies are vital for confirming the viability of a docked pose and understanding the energetic contributions of different interactions. rsc.orgnih.govtandfonline.com
Specific MD simulation data for this compound is not present in the reviewed literature, but the output of such an analysis would provide key metrics on binding stability.
Illustrative Data Table: Hypothetical Molecular Dynamics Simulation Output
| Ligand-Protein Complex | Simulation Length (ns) | Average Ligand RMSD (Å) | Calculated Binding Free Energy (MM/PBSA, kcal/mol) | Persistent Key Interactions |
|---|---|---|---|---|
| Compound-Kinase A | 200 | 1.5 ± 0.3 | -45.7 ± 5.2 | Hydrogen bond with Met793; Water-bridged bond with Asp855 |
| Compound-Kinase B | 200 | 2.1 ± 0.5 | -38.1 ± 6.8 | Hydrogen bond with Leu83 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. By developing a mathematical model based on a set of known molecules (a training set), QSAR can be used to predict the activity of new, untested compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity.
To develop a QSAR model relevant to this compound, a series of analogues with varied substituents would need to be synthesized and tested for their biological activity against a specific target. This data would then be used to build a predictive model. The model could guide further optimization by indicating, for instance, that a bulkier group is preferred at one position or that an electron-withdrawing group would be beneficial at another. Such models have been successfully applied to the broader pyrazolopyrimidine class to guide the synthesis of more potent inhibitors. rsc.orgmdpi.com
A QSAR study would not focus on a single compound but on a series. The illustrative table below shows the kind of data required to build such a model.
Illustrative Data Table: Data for a Hypothetical QSAR Model
| Compound Analogue | Modification | Experimental Activity (IC₅₀, µM) | Predicted Activity (pIC₅₀) |
|---|---|---|---|
| Analogue 1 (Parent) | 3-Iodo-5-amine | 0.50 | 6.30 |
| Analogue 2 | 3-Bromo-5-amine | 0.85 | 6.07 |
| Analogue 3 | 3-Iodo-5-methylamine | 0.25 | 6.60 |
| Analogue 4 | 3-Chloro-5-amine | 1.20 | 5.92 |
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Strategies
Fragment-Based Drug Design (FBDD) is a strategy that begins by screening small chemical fragments (typically with molecular weights <300 Da) for weak binding to a protein target. Once a binding fragment is identified, it is grown or linked with other fragments to produce a higher-affinity lead compound. Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original orientation of key binding groups, aiming to discover novel chemotypes with improved properties.
For this compound, the pyrazolo[4,3-d]pyrimidine core itself could be considered a validated scaffold. FBDD could be used to explore optimal substituents by identifying fragments that bind to adjacent pockets of the target protein and then linking them to the core. Conversely, if the pyrazolo[4,3-d]pyrimidine scaffold presented issues (e.g., poor solubility or metabolic instability), scaffold hopping could be employed. A computational search would be conducted for new cores that could spatially orient the essential iodo and amine groups (or their replacements) in a similar manner to how they are presented by the original scaffold. This strategy has been used to discover novel kinase inhibitors based on pyrazolo[3,4-d]pyrimidine cores. nih.gov
De Novo Design and Virtual Screening for Novel Analogues
De novo design and virtual screening are two powerful computational methods for discovering novel molecules. De novo design algorithms build new molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein, aiming to create ideal ligands from scratch. Virtual screening involves computationally screening vast libraries of existing compounds (which can contain millions of molecules) against a protein target using high-throughput docking to identify potential "hits."
In the context of this compound, these techniques could be used to explore chemical space beyond simple modifications. A de novo design program could suggest entirely novel substituents for the pyrazolopyrimidine core that perfectly complement the target's binding site topology. nih.gov Simultaneously, a virtual screening campaign could identify commercially available or readily synthesizable compounds that share key pharmacophoric features with this compound but possess a different chemical structure, potentially leading to new lead series with more desirable drug-like properties. mdpi.comnih.gov
Conclusion and Future Directions in Pyrazolo 4,3 D Pyrimidin 5 Amine Research
Addressing Current Challenges and Gaps in Research
The development of pyrazolo[4,3-d]pyrimidine derivatives is not without its hurdles. A primary challenge lies in achieving target selectivity. These scaffolds can often interact with multiple kinases or other ATP-binding proteins, which can lead to off-target effects. acs.org Future research must focus on designing modifications that enhance specificity for the desired biological target.
Another significant challenge is overcoming drug resistance. In cancer therapy, for instance, tumor cells can develop mutations that render drugs ineffective. nih.gov Research into pyrazolo[4,3-d]pyrimidines must prospectively consider resistance mechanisms and co-target compensatory signaling pathways.
Synthetic chemistry also presents challenges. The synthesis of substituted pyrazolo[4,3-d]pyrimidines can involve complex steps and lead to the formation of regioisomers, which are isomers that differ in the position of substituents. nih.govresearchgate.net Developing more efficient and regioselective synthetic routes is crucial for producing specific, well-characterized compounds for biological testing. For example, the alkylation of the pyrazolo scaffold can result in two different regioisomers that require careful separation and characterization. nih.govresearchgate.net
Finally, there is a gap in understanding the full spectrum of biological activity. While many studies focus on kinase inhibition, the pyrazolo[4,3-d]pyrimidine scaffold may have other, as-yet-undiscovered mechanisms of action. A notable discovery is a derivative that not only inhibits its target kinase but also acts as a "molecular glue," inducing the degradation of a key protein, cyclin K. nih.gov Exploring such dual-action mechanisms represents a significant and exciting gap in current research. nih.gov
Potential for Development of Advanced Research Probes
The structural features of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine make it an excellent starting point for the development of advanced chemical probes to investigate biological systems. The iodine atom can be readily replaced using modern cross-coupling reactions (like Suzuki or Sonogashira couplings), allowing for the attachment of various functional groups. arkat-usa.org
This capability enables the creation of:
Target Identification Probes: By attaching photo-reactive groups and affinity tags (like biotin), derivatives can be used to identify the specific protein targets of a compound within a cell lysate, helping to elucidate its mechanism of action.
Fluorescent Probes: The addition of a fluorophore could allow for the visualization of a compound's distribution within cells and tissues, providing valuable information about its cellular uptake and localization to specific organelles or protein complexes.
Molecular Glues and Degraders: Following the discovery of a pyrazolo[4,3-d]pyrimidine that induces protein degradation, a major future direction is the rational design of new compounds with similar properties. nih.gov These molecules, which bring a target protein into proximity with the cell's degradation machinery, are powerful research tools and potential therapeutics. nih.gov
The development of such probes is essential for dissecting the complex signaling pathways these compounds modulate, such as those involved in cell division, inflammation, and microtubule dynamics. nih.govnih.govnih.gov
Table 1: Investigated Biological Targets of the Pyrazolo[4,3-d]pyrimidine Scaffold
| Target Class | Specific Target(s) | Therapeutic Area | Reference(s) |
| Kinases | Cyclin-Dependent Kinases (CDK1, CDK2) | Cancer | nih.gov, nih.gov |
| LIM Kinases (LIMK1, LIMK2) | Cancer, CNS Disorders | acs.org | |
| Bruton's Tyrosine Kinase (BTK) | Cancer, Inflammation | nih.gov | |
| Structural Proteins | Tubulin | Cancer | nih.gov, researchgate.net |
| Signaling Pathways | TLR4/p38 Signaling | Inflammation | nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding
To fully grasp the biological impact of pyrazolo[4,3-d]pyrimidine derivatives, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multiple "omics" datasets provides a holistic view of a compound's effects on a cell or organism. rsc.orgrsc.org
Key multi-omics integration strategies include:
Transcriptomics (RNA-seq): To understand how a compound alters gene expression. This can reveal which signaling pathways are activated or inhibited.
Proteomics: To measure changes in protein levels and post-translational modifications (like phosphorylation). This is crucial for kinase inhibitors, as it directly shows the downstream effects of target engagement. nih.gov
Metabolomics: To analyze how a compound affects cellular metabolism, which is often dysregulated in diseases like cancer.
Genomics: To correlate a compound's efficacy with the genetic makeup of cells, helping to identify biomarkers that predict sensitivity or resistance. rsc.org
By combining these datasets, researchers can build comprehensive models of a drug's mechanism of action, identify novel targets, and discover biomarkers for patient stratification in future clinical studies. rsc.org This approach is particularly vital for precision oncology, where understanding the molecular profile of a tumor is key to selecting the right therapy. rsc.org
Prospects for Future Academic and Preclinical Investigations
The prospects for academic and preclinical research on the pyrazolo[4,3-d]pyrimidine class are robust, driven by the scaffold's proven versatility.
Future academic investigations will likely focus on:
Exploring New Chemical Space: Synthesizing novel derivatives of this compound to explore a wider range of biological targets beyond kinases.
Deepening Mechanistic Understanding: Using advanced probes and multi-omics approaches to uncover novel mechanisms of action, such as the induction of protein degradation. nih.gov
Structure-Based Design: Utilizing high-resolution crystal structures of compounds bound to their targets to rationally design next-generation inhibitors with improved potency and selectivity. acs.orgnih.gov
Promising compounds from these academic studies will advance to preclinical investigations, which will involve:
In Vivo Efficacy Studies: Testing lead compounds in animal models of disease, such as mouse xenograft models for cancer, to evaluate their therapeutic potential. nih.govresearchgate.netnih.gov Several pyrazolo[4,3-d]pyrimidine derivatives have already shown significant anti-tumor activity in such models. nih.gov
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for clinical development.
Toxicity Studies: Assessing the safety profile of candidate drugs in preclinical models.
One derivative, compound 9, demonstrated potent activity against a panel of cancer cell lines, including multidrug-resistant phenotypes, and was more effective than the standard-of-care drug paclitaxel (B517696) in a mouse xenograft model. nih.gov Such findings strongly support the continued preclinical development of this scaffold.
Q & A
(Basic) What are the established synthetic methodologies for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine, and how do solvent conditions influence reaction efficiency?
Answer:
The synthesis often involves multi-component reactions starting from pyrazole-5-amine derivatives. A one-pot, solvent-free condensation with aldehydes or ketones is a common approach, eliminating the need for hazardous solvents and simplifying purification . Ultrasonic irradiation in polar solvents like ethanol can enhance reaction rates by improving mass transfer and energy efficiency, yielding 70–85% under optimized conditions . For iodine incorporation, electrophilic iodination of precursor pyrazolo-pyrimidines using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C is recommended .
(Basic) Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., amine protons at δ 6.8–7.2 ppm) and carbon backbone, confirming regiochemistry of the iodine substituent .
- IR Spectroscopy: Identifies NH stretching (3200–3400 cm⁻¹) and C-I vibrations (500–600 cm⁻¹) .
- HPLC-UV: Quantifies purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₅H₄IN₅) via exact mass matching .
(Advanced) How can regioselectivity challenges in derivatization reactions be addressed?
Answer:
The iodine atom at position 3 directs electrophilic substitutions to the electron-deficient pyrimidine ring. For nucleophilic attacks (e.g., Suzuki coupling), protect the 5-amine group with Boc (tert-butoxycarbonyl) to prevent side reactions . Computational tools (DFT) predict reactive sites by mapping Fukui indices, guiding rational design of derivatives . For example, Pd-catalyzed cross-coupling at the iodine site requires anhydrous conditions and ligands like XPhos to prevent dehalogenation .
(Advanced) How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity variability: Use HPLC to confirm >95% purity, as impurities (e.g., deiodinated byproducts) can skew activity .
- Assay conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for iodine’s light sensitivity .
- Structural confirmation: Re-evaluate active derivatives via X-ray crystallography to rule out misassignment . Meta-analyses comparing substituent effects (e.g., 3-iodo vs. 3-bromo analogs) can clarify structure-activity trends .
(Advanced) What computational strategies predict the compound’s interactions with kinase targets?
Answer:
- Molecular Docking: Use the InChI key (HQAIUXZORKJOJY-UHFFFAOYSA-N) to generate 3D structures for docking into ATP-binding pockets (e.g., JAK2 kinases). The iodine’s van der Waals radius enhances hydrophobic interactions .
- MD Simulations: Assess binding stability over 100-ns trajectories, monitoring hydrogen bonds between the 5-amine and kinase hinge regions .
- QSAR Models: Correlate electronic parameters (HOMO-LUMO gaps) with inhibitory activity to prioritize synthetic targets .
(Advanced) How does the iodine substituent influence photostability and metabolic degradation?
Answer:
- Photostability: The C-I bond’s low dissociation energy increases UV sensitivity. Store compounds in amber vials and avoid prolonged light exposure during assays .
- Metabolism: Cytochrome P450 enzymes oxidize iodine to reactive intermediates. Use deuterated solvents in LC-MS to track metabolic pathways . Replace iodine with trifluoromethyl groups to reduce toxicity while retaining activity .
(Basic) What are the key applications of this compound in medicinal chemistry?
Answer:
It serves as a scaffold for kinase inhibitors (e.g., targeting CDK2/EGFR) due to its planar structure and hydrogen-bonding capacity . The iodine atom enables radioisotope labeling (¹²⁵I) for pharmacokinetic studies . Derivatives with 4-methoxyphenyl groups show antibacterial activity against Gram-positive strains (MIC: 2–8 µg/mL) .
(Advanced) What analytical workflows validate synthetic intermediates during scale-up?
Answer:
- In-line PAT (Process Analytical Technology): Monitor reactions via FTIR for real-time tracking of intermediate formation .
- DoE (Design of Experiments): Optimize temperature (60–80°C) and catalyst loading (5–10 mol% Pd(OAc)₂) to maximize yield while minimizing byproducts .
- Scale-up Safety: Conduct DSC (Differential Scanning Calorimetry) to assess exothermic risks during iodination steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
